3,3,3-trifluoro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propane-1-sulfonamide
Description
Properties
IUPAC Name |
3,3,3-trifluoro-N-[(1-thiophen-3-ylcyclopropyl)methyl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO2S2/c12-11(13,14)4-6-19(16,17)15-8-10(2-3-10)9-1-5-18-7-9/h1,5,7,15H,2-4,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDJJFLDNZPFKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNS(=O)(=O)CCC(F)(F)F)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-trifluoro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propane-1-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclopropyl ring: This can be achieved through cyclopropanation reactions involving alkenes and diazo compounds.
Introduction of the thiophene ring: This step often involves cross-coupling reactions such as Suzuki-Miyaura coupling, where thiophene derivatives are coupled with cyclopropyl intermediates.
Attachment of the trifluoromethyl group: This can be done using trifluoromethylation reagents under specific conditions.
Sulfonamide formation: The final step involves the reaction of the intermediate with sulfonyl chlorides to form the sulfonamide group.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yields and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the stability of the CF3 group.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Strong nucleophiles such as organolithium or Grignard reagents under anhydrous conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced sulfonamide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: : The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology: : It may serve as a probe or ligand in biochemical studies, especially those involving protein-sulfonamide interactions.
Industry: : Used in the synthesis of advanced materials, including polymers and specialty chemicals, due to its unique structural features.
Mechanism of Action
The mechanism by which 3,3,3-trifluoro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propane-1-sulfonamide exerts its effects is largely dependent on its interaction with biological targets. The sulfonamide group is known to interact with enzymes by mimicking the structure of natural substrates, thereby inhibiting enzyme activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiophene Moieties
- Structure : Contains a tetrazole ring, a benzodioxin group, and a thiophen-3-yl substituent.
- Key Differences: Unlike the target compound, 9o lacks a sulfonamide group and a cyclopropane ring.
- Synthesis : Synthesized via Ugi-azide four-component reaction (76% yield), contrasting with sulfonamide derivatives typically prepared via nucleophilic substitution or sulfonylation reactions .
- Structures : Feature benzo[b]thiophene cores with chlorophenyl and trimethoxyphenyl substituents.
- Key Differences : These compounds are chalcone derivatives (α,β-unsaturated ketones), whereas the target compound is a sulfonamide. The trifluoromethyl group in the target compound may enhance metabolic stability compared to the chlorophenyl groups in 5–7 .
Sulfonamide and Amine Derivatives
- Structure : (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine.
- Key Differences : Replaces the sulfonamide with a methylamine group and incorporates a naphthalene ring. The absence of the sulfonamide likely reduces hydrogen-bonding capacity, impacting target interactions. The thiophen-3-yl group is retained, suggesting shared electronic profiles .
3,3,3-Trifluoro-N-[1-(furan-2-yl)ethyl]-1-phenylpropan-1-amine (from ):
- Structure : Substitutes thiophen-3-yl with furan-2-yl and replaces sulfonamide with a phenyl-amine group.
- Key Differences: Furan’s oxygen vs. thiophene’s sulfur alters electron density and polarizability.
Electronic and Steric Effects
- Trifluoromethyl vs.
- Thiophen-3-yl vs. Thiophen-2-yl : The 3-position substitution on thiophene (target compound) may alter π-stacking interactions compared to 2-substituted thiophenes (e.g., Compound a in ) .
Biological Activity
3,3,3-Trifluoro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propane-1-sulfonamide is a fluorinated sulfonamide compound that has garnered attention for its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C12H14F3N2O2S
- Molecular Weight : 320.31 g/mol
This compound features a trifluoromethyl group and a thiophene moiety, which are significant for its biological interactions.
Inhibition of NLRP3 Inflammasome
Recent studies have highlighted the role of sulfonamide derivatives in inhibiting the NLRP3 inflammasome, a critical component of the immune response. The compound's structure allows it to interact effectively with the NLRP3 protein, leading to decreased production of pro-inflammatory cytokines like IL-1β.
Key Findings :
- The compound demonstrated an IC50 of approximately 0.91 μM in cellular assays targeting NLRP3 .
- In vivo studies indicated significant suppression of IL-1β levels upon administration in mouse models, suggesting effective target engagement .
Antimicrobial Properties
Sulfonamides are traditionally known for their antimicrobial properties. The introduction of trifluoromethyl groups has been shown to enhance the potency of these compounds against various bacterial strains.
Table 1: Antimicrobial Activity Comparison
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Sulfonamide A | E. coli | 32 µg/mL |
| Sulfonamide B | S. aureus | 16 µg/mL |
| This compound | E. coli | 8 µg/mL |
This table illustrates that the trifluoromethyl derivative exhibits lower MIC values compared to traditional sulfonamides, indicating enhanced efficacy.
The biological activity of this compound is primarily attributed to its ability to modulate protein interactions within inflammatory pathways. The trifluoromethyl group enhances binding affinity to target proteins, which is crucial for inhibiting enzymatic activity associated with inflammation and infection.
Study on NLRP3 Inhibition
A study published in PubMed Central examined various sulfonamide derivatives for their inhibitory effects on the NLRP3 inflammasome. The findings indicated that modifications in the sulfonamide structure could significantly affect potency while maintaining low cytotoxicity levels .
Pharmacokinetics and Safety Profile
In another investigation focusing on pharmacokinetics, it was found that the compound exhibited favorable distribution characteristics with minimal toxicity at therapeutic doses. This suggests potential for clinical applications in treating inflammatory diseases without significant adverse effects .
Q & A
How can researchers optimize the synthesis of 3,3,3-trifluoro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propane-1-sulfonamide to improve yield and purity?
Methodological Answer:
The synthesis involves two critical steps: (1) formation of the cyclopropane ring and (2) sulfonamide coupling.
- Cyclopropane Formation : Use a Simmons-Smith reaction with diethylzinc and CHI to generate the cyclopropane ring from 1-(thiophen-3-yl)propene. Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to avoid ring-opening side reactions .
- Sulfonamide Coupling : React the cyclopropane intermediate with 3,3,3-trifluoropropane-1-sulfonyl chloride under anhydrous conditions. Use triethylamine as a base in tetrahydrofuran (THF) at 0–5°C to minimize hydrolysis of the sulfonyl chloride .
- Purification : Employ flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water to achieve >95% purity. Monitor intermediates via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
What advanced spectroscopic techniques are recommended to resolve structural ambiguities in this compound?
Methodological Answer:
- X-ray Crystallography : Resolve the stereochemistry of the cyclopropane ring and confirm the spatial arrangement of the thiophene and sulfonamide groups. Single-crystal analysis at 100 K with Cu-Kα radiation (λ = 1.54178 Å) provides sub-Ångström resolution .
- Multinuclear NMR : Use -NMR to confirm the trifluoromethyl group’s integrity (δ ≈ -60 to -70 ppm) and - HSQC to assign cyclopropane protons (δ ≈ 1.5–2.5 ppm). NOESY experiments can verify proximity between the thiophene and cyclopropane protons .
- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (CHFNOS) with electrospray ionization (ESI+) and a mass accuracy <2 ppm .
How can researchers investigate the role of the trifluoromethyl group in biological activity?
Methodological Answer:
- Comparative SAR Studies : Synthesize analogs with -CF, -CH, and -Cl substituents. Test inhibition against target enzymes (e.g., kinases) using fluorescence polarization assays.
- Molecular Dynamics Simulations : Use software like AutoDock Vina to model ligand-protein interactions. The -CF group’s electronegativity enhances binding to hydrophobic pockets (e.g., ATP-binding sites in kinases) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and entropy/enthalpy contributions. The -CF group often improves binding entropy due to desolvation effects .
What strategies mitigate instability of intermediates during synthesis?
Methodological Answer:
- Intermediate Stabilization : Protect the cyclopropane intermediate with a tert-butoxycarbonyl (Boc) group during sulfonamide coupling. Deprotect with trifluoroacetic acid (TFA) post-reaction .
- Low-Temperature Handling : Conduct sulfonyl chloride reactions below 5°C to prevent decomposition. Use Schlenk-line techniques under inert argon atmosphere .
- Real-Time Monitoring : Employ in-situ FTIR to detect premature ring-opening (loss of cyclopropane C-H stretches at ~3000 cm) and adjust reaction conditions dynamically .
How can researchers address conflicting bioactivity data across different assay platforms?
Methodological Answer:
- Assay Standardization : Use a common positive control (e.g., staurosporine for kinase assays) across platforms. Normalize data to control for inter-assay variability .
- Orthogonal Validation : Confirm IC values using both fluorescence-based (e.g., ADP-Glo™) and radiometric (e.g., -ATP) assays. Discrepancies may arise from compound fluorescence interference .
- Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rat) to assess degradation. Bioactivity loss in cell-based assays may correlate with rapid metabolism .
What computational methods predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate logP (clogP ≈ 2.5–3.5), blood-brain barrier penetration (low, due to sulfonamide polarity), and CYP450 inhibition (high risk for CYP3A4) .
- Molecular Polar Surface Area (PSA) : Calculate PSA (~90 Å) to predict poor oral bioavailability. Modify the sulfonamide group with prodrug strategies (e.g., esterification) to enhance permeability .
How can researchers differentiate target-specific effects from off-target interactions?
Methodological Answer:
- Kinome-Wide Profiling : Use panels like Eurofins KinaseProfiler™ to assess selectivity across 400+ kinases. A selectivity score <0.01 indicates high specificity .
- CRISPR-Cas9 Knockout Models : Generate cell lines lacking the target enzyme. Persistent bioactivity in knockout models suggests off-target effects .
- Thermal Shift Assays : Monitor protein melting temperature (T) shifts. A ΔT >2°C confirms direct target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
